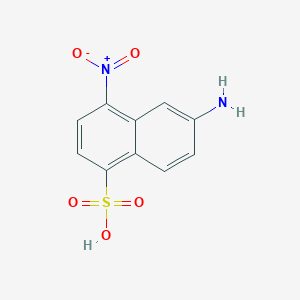![molecular formula C16H15NO4 B14356529 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid CAS No. 91575-75-6](/img/structure/B14356529.png)
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction under microwave irradiation, which facilitates the coupling of 2-(phenylamino)benzoic acid with 4-(methoxycarbonyl)phenylboronic acid . The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid has several scientific research applications:
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxycarbonylphenylboronic acid
- 2-(Phenylamino)benzoic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Comparison: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91575-75-6 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
2-[(4-methoxycarbonylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)19/h2-9,17H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
LTRSWMRRLNCYEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



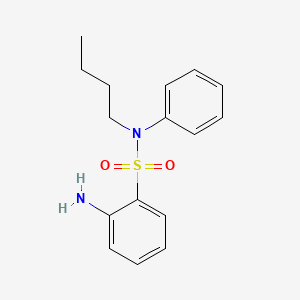
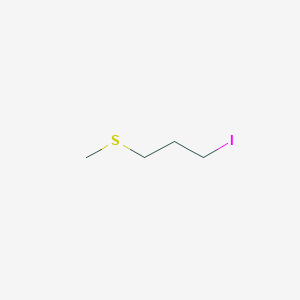


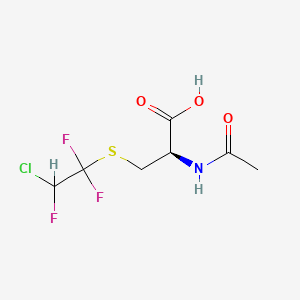
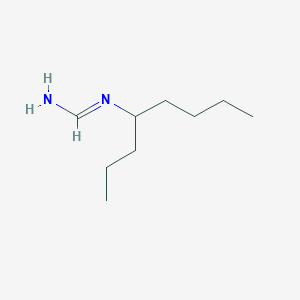
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)

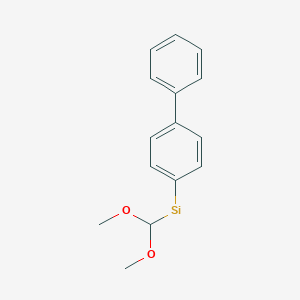
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
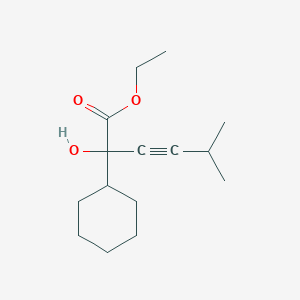
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
